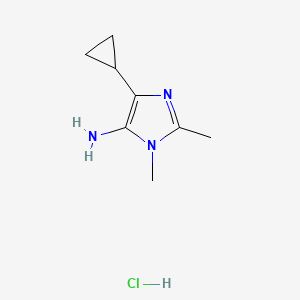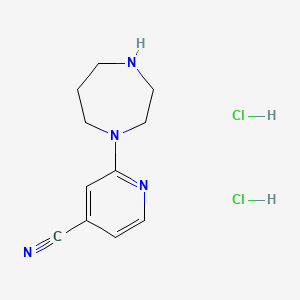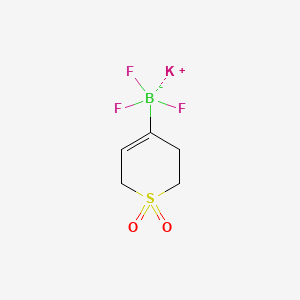
Potassium (1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide is a chemical compound with a unique structure that includes a thiopyran ring and a trifluoroboranuide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide typically involves the reaction of a thiopyran derivative with a trifluoroborane reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiopyran ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)-2-methylpropanoic acid
- 1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide is unique due to its specific combination of a thiopyran ring and a trifluoroboranuide group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
分子式 |
C5H7BF3KO2S |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
potassium;(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3O2S.K/c7-6(8,9)5-1-3-12(10,11)4-2-5;/h1H,2-4H2;/q-1;+1 |
InChIキー |
GOVCSKXBSIHMQK-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CCS(=O)(=O)CC1)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13454391.png)
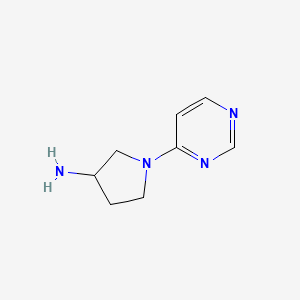
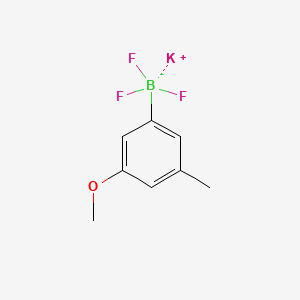
![2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine](/img/structure/B13454412.png)
![2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)

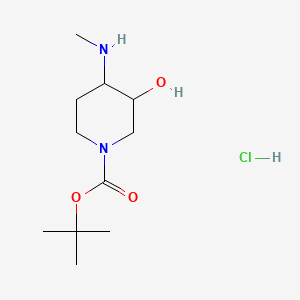
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
